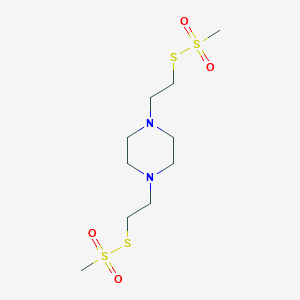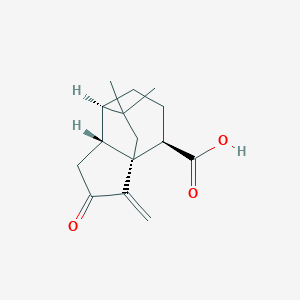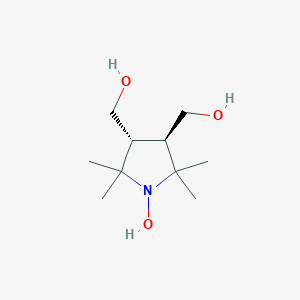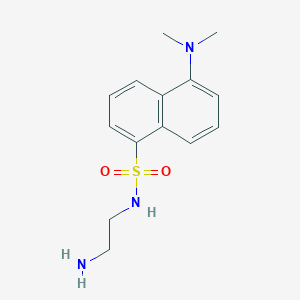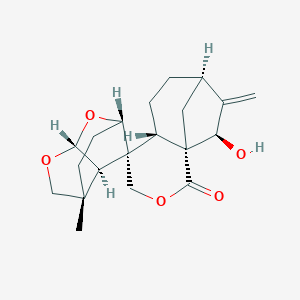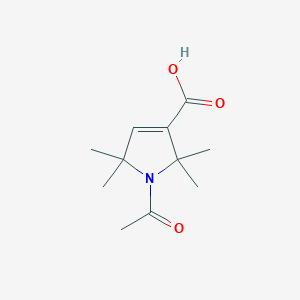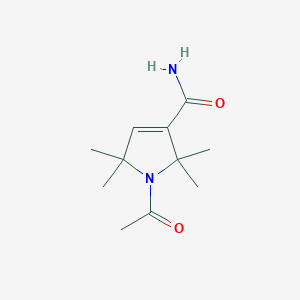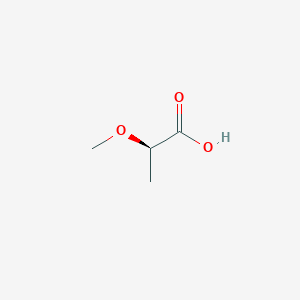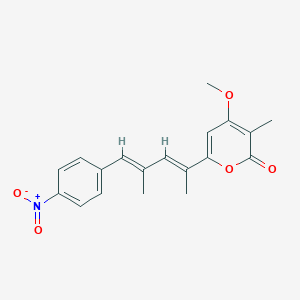![molecular formula C27H28O3 B016100 [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate CAS No. 177748-17-3](/img/structure/B16100.png)
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Overview
Description
Synthesis Analysis
The synthesis process for similar compounds often involves strategic alkylation and esterification reactions. For instance, methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate was synthesized using methyl isobutyrate silyl enol ether and bis[4-(dimethylamino)phenyl]methanol, highlighting a method that could be adapted for our compound of interest, utilizing metal and additive-free procedures for good yield production (Lara Mollà-Guerola & A. Baeza, 2023).
Molecular Structure Analysis
Molecular structures of compounds similar to our compound of interest reveal significant insights. For example, the hydrogen bonding patterns and DFT studies on related compounds indicate the importance of N–H···O and C–H···O interactions in stabilizing their crystal structures (R. Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often explore the reactivity of ester and enol ether groups. For example, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate provides a pathway that could potentially be relevant for understanding the chemical reactivity of our target compound (Qinghua Meng et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are closely tied to their molecular structure. While specific data for our compound of interest is not available, studies on similar compounds can provide valuable insights. The detailed crystallographic analysis and characterization techniques, like FT-IR, 1H NMR, and X-ray diffraction, help in understanding the physical properties and stability of these compounds (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds focus on their reactivity, stability, and interaction with other molecules. The methoxycarbonylation of alkynes catalyzed by palladium complexes, for instance, highlights the regioselective formation of unsaturated esters, providing a glimpse into the potential chemical behaviors of our compound (A. A. Núñez Magro et al., 2010).
Scientific Research Applications
Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst
The study by Tateiwa and Uemura (1997) discusses the use of modified natural and synthetic clays as catalysts for organic synthesis, including the Friedel-Crafts alkylation, which is relevant to the synthesis of phenolic compounds like "[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate" (Tateiwa & Uemura, 1997).
Environmental Pollutants and Male Infertility
Lagos-Cabré and Moreno (2012) review the impact of endocrine disruptors, such as bisphenol A, on male reproductive health. This research indirectly relates to the study of phenolic compounds and their effects on human health (Lagos-Cabré & Moreno, 2012).
Therapeutic Effects of Chemical Chaperones
Kolb et al. (2015) explore the therapeutic potential of 4-phenylbutyric acid as a chemical chaperone, indicating the interest in phenolic compounds for addressing protein misfolding diseases. This suggests possible applications for phenolic compounds in therapeutic interventions (Kolb et al., 2015).
Antioxidant and Anti-inflammatory Properties
Ramos et al. (2020) investigate tyrosol and hydroxytyrosol, phenolic compounds found in olives, olive oil, and wine, for their antioxidant and anti-inflammatory properties. Their research highlights the potential application of phenolic compounds in dentistry and general healthcare (Ramos et al., 2020).
Review on Lignin Acidolysis
Yokoyama (2015) reviews the acidolysis of lignin, a process important for understanding the breakdown and application of phenolic compounds in the biofuel industry and materials science (Yokoyama, 2015).
properties
IUPAC Name |
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLXHBJNGQPGG-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



